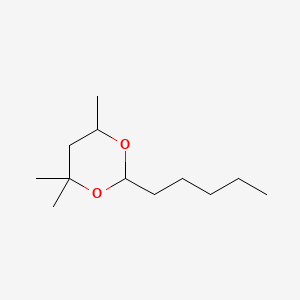
4,4,6-Trimethyl-2-pentyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-pentyl-1,3-dioxane is an organic compound with the chemical formula C12H24O2 and a molecular weight of 200.32 g/mol . It is a colorless to pale yellow liquid with a distinctive aromatic odor. This compound is soluble in various organic solvents such as ethanol and dimethylformamide . It is primarily used in the fragrance and flavor industry as an additive for green leaf, fruity, and vanilla-like scents .
Méthodes De Préparation
The synthesis of 4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be achieved through the following steps :
Starting Material: The process begins with 4,4,6-Trimethyl-2-pentanol.
Catalyst: A phthalocyanine copper catalyst is used.
Reaction Conditions: The reaction mixture is heated under an inert atmosphere to facilitate the cyclization reaction.
Product Isolation: The product is then separated and purified to obtain high-purity this compound.
Analyse Des Réactions Chimiques
4,4,6-Trimethyl-2-pentyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-pentyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclization reactions and catalyst efficiency.
Biology: Research on its potential biological activity and interactions with biological molecules is ongoing.
Medicine: Investigations into its potential therapeutic properties and applications in drug delivery systems.
Mécanisme D'action
The mechanism by which 4,4,6-Trimethyl-2-pentyl-1,3-dioxane exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to interact with olfactory receptors, leading to its use in fragrances . Additionally, its chemical reactivity enables it to participate in various organic reactions, making it valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
4,4,6-Trimethyl-2-pentyl-1,3-dioxane can be compared with other similar compounds such as:
4,4,6-Trimethyl-2-phenyl-1,3-dioxane: This compound has a phenyl group instead of a pentyl group, leading to different chemical and sensory properties.
2,4,6-Trimethyl-1,3-dioxane: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct aromatic properties and reactivity, making it particularly valuable in the fragrance and flavor industry .
Propriétés
Numéro CAS |
63449-89-8 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-pentyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-5-6-7-8-11-13-10(2)9-12(3,4)14-11/h10-11H,5-9H2,1-4H3 |
Clé InChI |
PDQBOBGVXLUMTJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1OC(CC(O1)(C)C)C |
SMILES canonique |
CCCCCC1OC(CC(O1)(C)C)C |
| 63449-89-8 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


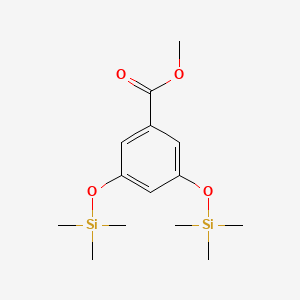


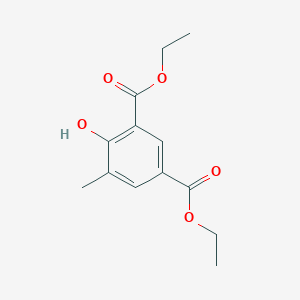

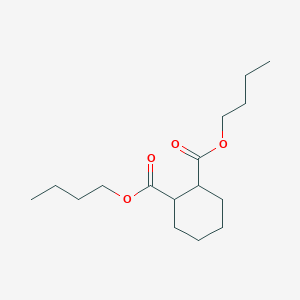
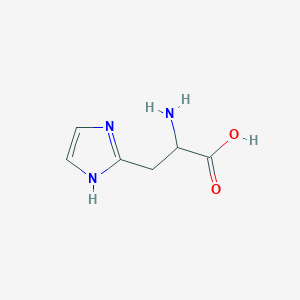


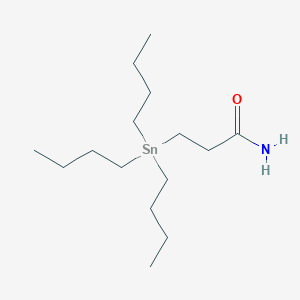
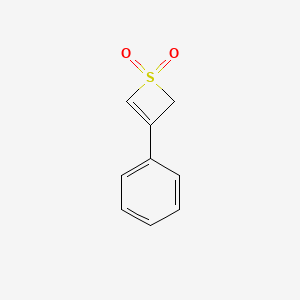
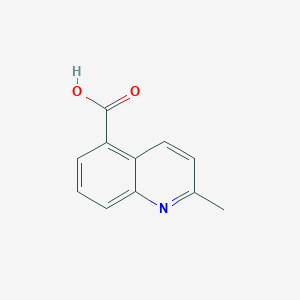
![8-Thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B1615020.png)

